
1-(2-Bromopropyl)-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromopropyl)-2-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where a bromopropyl group and a chlorine atom are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloropropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromopropyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and elimination reactions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines.
Elimination: Concentrated NaOH or KOH in ethanol, heated under reflux.
Oxidation/Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Elimination: Formation of alkenes such as propene.
Applications De Recherche Scientifique
1-(2-Bromopropyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated organic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Bromopropyl)-2-chlorobenzene involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. In substitution reactions, nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new bonds and the release of bromide ions. In elimination reactions, bases abstract a proton from the carbon adjacent to the bromine, resulting in the formation of a double bond and the expulsion of bromide.
Comparaison Avec Des Composés Similaires
2-Bromo-1-phenylpropane: Similar in structure but lacks the chlorine atom.
1-Bromo-2-chlorobenzene: Similar but does not have the propyl group.
2-Bromoethylbenzene: Similar but has an ethyl group instead of a propyl group.
Uniqueness: 1-(2-Bromopropyl)-2-chlorobenzene is unique due to the presence of both a bromopropyl group and a chlorine atom on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C9H10BrCl |
|---|---|
Poids moléculaire |
233.53 g/mol |
Nom IUPAC |
1-(2-bromopropyl)-2-chlorobenzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Clé InChI |
VWSRCVQOZUBSJR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


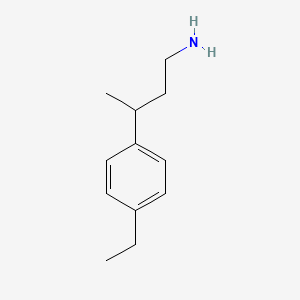
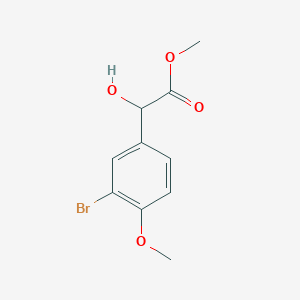
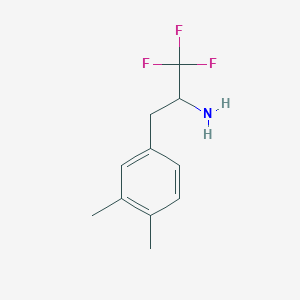
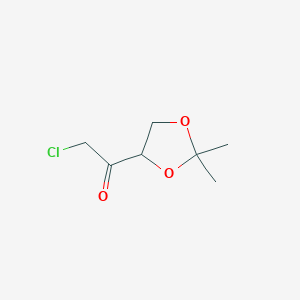
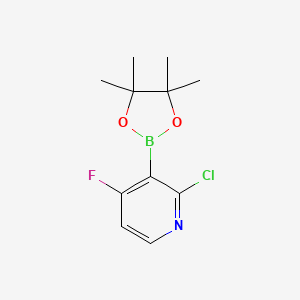
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
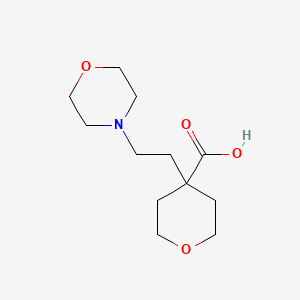
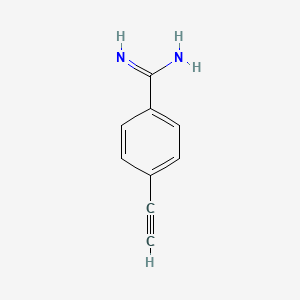

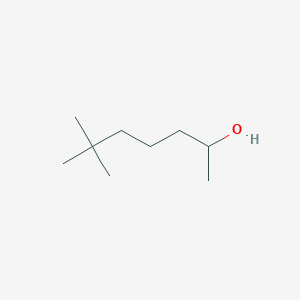
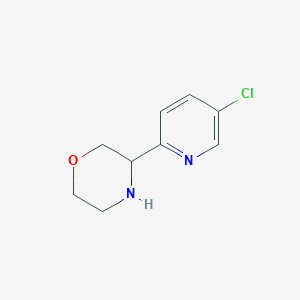
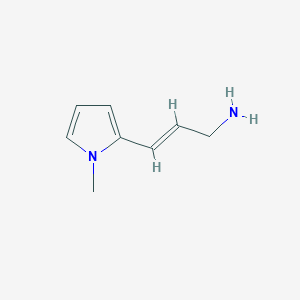
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
